molecular formula C6H10N2O2 B1600036 Methyl [(2-cyanoethyl)amino]acetate CAS No. 44915-39-1

Methyl [(2-cyanoethyl)amino]acetate

Cat. No.: B1600036
CAS No.: 44915-39-1
M. Wt: 142.16 g/mol
InChI Key: GWBTUTBQZWQICM-UHFFFAOYSA-N
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Description

Historical Perspectives and Early Synthetic Endeavors of Related α-Amino Esters

The development of synthetic routes to α-amino esters, the class of compounds to which Methyl [(2-cyanoethyl)amino]acetate belongs, has been a cornerstone of organic chemistry for over a century. Early and significant contributions to this field include the Strecker synthesis, first reported by Adolph Strecker in 1850, and the Gabriel synthesis, developed by Siegmund Gabriel in 1887. masterorganicchemistry.com These methods provided the foundational chemistry for creating α-amino acids and their ester derivatives from simple precursors. masterorganicchemistry.com

The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and potassium cyanide to form an α-aminonitrile, which is then hydrolyzed to yield an α-amino acid. masterorganicchemistry.com The Gabriel synthesis utilizes phthalimide (B116566) as a protected source of ammonia for the alkylation of α-halo esters. masterorganicchemistry.com While these classical methods are robust, modern organic synthesis has seen the development of numerous other techniques for the preparation of α-amino esters, including catalytic asymmetric methods that allow for the selective formation of a single enantiomer. prepchem.comnist.gov

Contemporary Research Significance of this compound within Advanced Organic Synthesis

The contemporary significance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds and functionalized amino acids. The presence of three distinct reactive sites—the secondary amine, the nitrile, and the ester—allows for a stepwise and controlled introduction of various functionalities.

The cyanoethyl group (—CH₂CH₂CN) is a key feature of this molecule. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a handle for further derivatization. The cyanoethyl group itself is often introduced via aza-Michael addition (also known as conjugate addition) of an amine to acrylonitrile (B1666552). masterorganicchemistry.comorganic-chemistry.orgresearchgate.netyoutube.com This reaction is a powerful and widely used method for forming carbon-nitrogen bonds. organic-chemistry.orgresearchgate.net

Researchers utilize intermediates like this compound in the construction of libraries of compounds for biological screening. For instance, related cyano-containing esters are used in the synthesis of inhibitors for enzymes implicated in disease. acs.org The ability to readily modify the different functional groups of this compound makes it a valuable scaffold for medicinal chemistry programs.

Structural Elucidation and Nomenclatural Conventions in Academic Literature

The structure of this compound is defined by a central nitrogen atom bonded to a methyl acetate (B1210297) group and a 2-cyanoethyl group. The systematic name for this compound, according to IUPAC nomenclature, is methyl 2-[(2-cyanoethyl)amino]acetate . qmul.ac.uk This name clearly indicates the presence of a methyl ester of an acetic acid derivative, which is substituted on the second carbon (the α-carbon) with a (2-cyanoethyl)amino group.

Table 1: Structural and Chemical Information for this compound

IdentifierValue
IUPAC Name methyl 2-[(2-cyanoethyl)amino]acetate
CAS Number 44915-39-1 libretexts.org
Molecular Formula C₆H₁₀N₂O₂ libretexts.org
Molecular Weight 142.16 g/mol libretexts.org
SMILES C(OCC(=O)NCCC#N)
InChI Key InChI=1S/C6H10N2O2/c1-10-6(9)7-8-4-2-5-3-9/h7-8H,2-4H2,1H3

Structural elucidation of this and related compounds is typically achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the methyl ester protons, the two methylene (B1212753) groups of the cyanoethyl chain, and the methylene group of the acetate moiety. libretexts.orgchemicalbook.comresearchgate.net The chemical shifts and coupling patterns of these signals would confirm the connectivity of the molecule. ¹³C NMR spectroscopy would show distinct resonances for the carbonyl carbon of the ester, the nitrile carbon, and the four unique methylene and methyl carbons. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the different functional groups. A strong absorption would be expected for the C=O stretch of the ester group (around 1735-1750 cm⁻¹), and a medium intensity band for the C≡N stretch of the nitrile group (around 2240-2260 cm⁻¹). The N-H stretch of the secondary amine would appear as a weaker band in the region of 3300-3500 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Overview of Research Trajectories and Academic Contributions to its Chemistry

Academic research involving this compound and its analogs primarily focuses on their application as synthetic intermediates. The cyanoethylation of amino acids and their esters is a well-established transformation in organic chemistry. This reaction serves as a method to protect the amine functionality or to introduce a three-carbon chain that can be further elaborated.

The primary synthetic route to this compound is the aza-Michael addition of methyl aminoacetate to acrylonitrile. This reaction is typically carried out under base catalysis or with thermal promotion. organic-chemistry.orgnih.gov The reaction is an example of a conjugate addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated nitrile. masterorganicchemistry.comorganic-chemistry.orgyoutube.com

Academic contributions in this area often involve the development of new catalysts or reaction conditions to improve the efficiency and selectivity of the Michael addition. organic-chemistry.orgnih.gov Furthermore, research has explored the subsequent transformations of the resulting N-cyanoethylated products into various heterocyclic systems and other functionalized molecules for applications in materials science and medicinal chemistry. acs.org

Compound Nomenclature

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-cyanoethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-10-6(9)5-8-4-2-3-7/h8H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBTUTBQZWQICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461520
Record name Methyl N-(2-cyanoethyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44915-39-1
Record name Methyl N-(2-cyanoethyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Methyl 2 Cyanoethyl Amino Acetate

Initial Synthetic Routes to Methyl [(2-cyanoethyl)amino]acetate

The foundational methods for synthesizing this compound are based on well-established organic reactions. These routes often involve multiple steps and have been refined over time to improve yields and purity.

Aminoacetylation involves the introduction of an aminoacetyl group into a molecule. In the context of this compound synthesis, this can be conceptualized as the reaction of a glycine (B1666218) derivative with a suitable precursor. For instance, the synthesis can involve the reaction of glycine methyl ester with a compound containing the 2-cyanoethyl group. Thioesters of N-substituted glycine have been synthesized and shown to be effective thioacylating agents for amino acids. rsc.org While direct aminoacetylation to form the target compound is less commonly documented, related reactions provide insight into this pathway.

Table 2.1.1: Aminoacetylation and Related Reactions

Reactant 1 Reactant 2 Catalyst/Reagent Solvent Conditions Product Yield Reference
N-(2-aminoethyl)glycine Methanol (B129727) Thionyl chloride - Reflux N-(2-aminoethyl)glycine methyl ester Not specified google.com
N-benzyloxycarbonylaminoacetonitrile Phenol - - Not specified Did not yield thioester 30% (intermediate) rsc.org

Cyanoethylation is a chemical process that involves the addition of a nucleophile to acrylonitrile (B1666552). wikipedia.org This reaction is a key step in the synthesis of many organic compounds. In the case of this compound, the amino group of glycine methyl ester acts as the nucleophile, attacking the acrylonitrile in a Michael addition reaction. This reaction is typically catalyzed by a base. wikipedia.org The cyanoethyl group can also serve as a protecting group in organic synthesis and can be removed by treatment with a base.

The general reaction is as follows: YH + H₂C=CH−CN → Y−CH₂−CH₂−CN wikipedia.org

Where YH is a protic nucleophile, such as an amine.

Table 2.1.2: Cyanoethylation Reactions

Nucleophile Electrophile Catalyst Solvent Conditions Product Yield Reference
Amines (general) Acrylonitrile Base - Not specified Cyanoethylated amine Not specified wikipedia.org
Phosphine Acrylonitrile - - Not specified Tris(cyanoethyl)phosphine Not specified wikipedia.org

Esterification is a fundamental reaction in organic synthesis, and various methods exist for converting carboxylic acids into their corresponding esters. nih.gov For the synthesis of this compound, the corresponding carboxylic acid, [(2-cyanoethyl)amino]acetic acid, would be the starting material. Common methods for the esterification of amino acids include the use of methanol with reagents like thionyl chloride, strong acids such as sulfuric acid, or trimethylchlorosilane. google.comnih.govgoogle.com The use of methanol and trimethylchlorosilane at room temperature is an efficient method for the esterification of a wide range of amino acids, often resulting in high yields of the corresponding methyl ester hydrochlorides. nih.govmdpi.com

Table 2.1.3: Esterification Reactions for Amino Acids

Amino Acid Reagent 1 Reagent 2 Solvent Conditions Product Yield Reference
General Amino Acid Methanol Trimethylchlorosilane - Room Temp Amino acid methyl ester hydrochloride Good to Excellent nih.govmdpi.com
D-phenylglycine Methanol Sulfuric Acid - Reflux (73°C), 2 hours D-phenylglycine methyl ester >94.8% (ratio) google.com

Advanced and Green Synthetic Strategies for Enhanced Efficiency

To address the limitations of traditional synthetic methods, such as harsh reaction conditions and the use of hazardous materials, advanced and green synthetic strategies are being developed. These methods focus on improving reaction efficiency, reducing waste, and utilizing more environmentally friendly reagents and conditions.

Catalytic methods offer significant advantages in terms of reaction rates, yields, and selectivity. Phase-transfer catalysis (PTC) is a particularly useful technique for reactions involving reactants that are soluble in different, immiscible phases. dalalinstitute.comwikipedia.org A phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of a reactant from one phase to another, where the reaction can proceed more efficiently. dalalinstitute.comwikipedia.org This can lead to faster reactions, higher yields, fewer byproducts, and the elimination of the need for expensive or hazardous solvents. dalalinstitute.com PTC has been successfully applied to a wide range of organic reactions, including alkylations and nucleophilic substitutions. researchgate.netcrdeepjournal.org

Table 2.2.1: Applications of Phase-Transfer Catalysis

Reaction Type Substrate Reagent Catalyst System Benefits Reference
Alkylation Phosphothioates Alkylating agent Quaternary ammonium salts Not specified Production of pesticides wikipedia.org
Asymmetric Alkylation Not specified Alkylating agent Chiral quaternary ammonium salts Not specified High enantioselectivity dalalinstitute.com
Dichlorocyclopropanation (R)-carvone Dichlorocarbene Not specified Not specified Synthesis of pyrazole (B372694) hybrids researchgate.net

Green chemistry principles encourage the use of reaction conditions that minimize environmental impact. This includes the use of solvent-free reactions or the replacement of hazardous organic solvents with more benign alternatives like water. wikipedia.org Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to dramatically reduced reaction times, increased yields, and fewer side products. acs.org For instance, the synthesis of a key intermediate was significantly improved by using microwave irradiation in the absence of a solvent. acs.org Phase-transfer catalysis is also considered a green methodology as it can reduce the reliance on organic solvents by enabling reactions in aqueous-organic biphasic systems. wikipedia.orgresearchgate.net

Table 2.2.2: Examples of Green Synthetic Approaches

Reaction Reactant 1 Reactant 2 Conditions Benefit Reference
Intermediate Synthesis Compound 4 Chloroacetonitrile Microwave irradiation, Et3N Moderate yields, improved over reflux acs.org
Knorr-pyrazole synthesis Phenylhydrazine 28 Cyanoacetate (B8463686) 35 Microwave irradiation, toluene (B28343) or EtOH Synthesis of 5-aminophenypyrazole acs.org

Microwave-Assisted and Photochemical Syntheses for Expedited Reaction Rates

The quest for faster and more efficient chemical transformations has led to the exploration of non-classical energy sources. Microwave irradiation and photochemical methods represent two such powerful techniques that can dramatically accelerate reaction rates.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a valuable tool for expediting a variety of chemical reactions. clockss.orgnih.gov The primary advantage of this technique lies in its ability to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.org In the context of synthesizing this compound, a potential microwave-assisted approach would involve the reaction of a primary amine with an appropriate precursor under microwave irradiation. This method has been successfully employed for the synthesis of various 2-aminothiophene and 1,2,4-triazole (B32235) derivatives, demonstrating its broad applicability. clockss.orgorganic-chemistry.org The efficiency of microwave-assisted synthesis stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in uniform and rapid heating. clockss.org

A hypothetical microwave-assisted synthesis of this compound could involve the reaction of methyl aminoacetate with acrylonitrile. The reaction parameters, such as temperature, time, and solvent, would need to be optimized to maximize the yield and purity of the desired product.

ParameterPotential RangeRationale
Temperature80-150 °CTo provide sufficient activation energy for the reaction.
Time5-30 minutesMicrowave heating significantly reduces reaction times.
SolventPolar aprotic (e.g., DMF, DMSO)To effectively absorb microwave energy and dissolve reactants.
CatalystBase (e.g., Et3N, K2CO3)To facilitate the Michael addition.

Photochemical Synthesis:

Photochemical reactions, initiated by the absorption of light, offer unique pathways for the synthesis of organic compounds that are often inaccessible through thermal methods. While specific photochemical routes to this compound are not prominently documented, the principles of photochemistry suggest potential applications. For instance, photo-induced cycloadditions or rearrangements could be envisioned as part of a multi-step synthesis. beilstein-journals.org The development of such a process would require the identification of suitable photosensitizers and reaction conditions to achieve the desired transformation efficiently.

Flow Chemistry Applications in Continuous Synthesis Processes

Continuous flow chemistry has gained significant traction in both academic and industrial settings due to its numerous advantages over traditional batch processing. flinders.edu.au These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless scale-up. flinders.edu.augoogle.com

The continuous synthesis of this compound could be realized using a microreactor system. google.com In a typical setup, streams of the reactants (e.g., methyl aminoacetate and acrylonitrile) would be continuously pumped and mixed in a microchannel, where the reaction would proceed under controlled temperature and pressure. The product stream would then be collected at the outlet. This approach allows for the rapid optimization of reaction conditions and can lead to higher yields and purities. flinders.edu.au In-line purification and analysis techniques can also be integrated into the flow system to monitor the reaction in real-time and isolate the desired product. flinders.edu.au

FeatureAdvantage in Flow Synthesis
Mixing Efficient and rapid mixing of reactants. flinders.edu.au
Heat Transfer Superior temperature control due to high surface-to-volume ratio. flinders.edu.au
Safety Small reaction volumes minimize hazards. flinders.edu.au
Scalability Production can be increased by running the system for longer periods or by parallelizing reactors. flinders.edu.au
Automation Allows for precise control and unattended operation.

Mechanistic Investigations of this compound Formation Reactions

A thorough understanding of the reaction mechanism is paramount for optimizing synthetic protocols and controlling product outcomes.

Identification of Reaction Intermediates and Transition States

The formation of this compound likely proceeds through a Michael addition mechanism. In this pathway, the amino group of methyl aminoacetate acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This initial addition would lead to the formation of a zwitterionic intermediate or a carbanion, which is then protonated to yield the final product.

Computational methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathway and identify the structures of key intermediates and transition states. researchgate.net These calculations can provide valuable insights into the energetics of the reaction and help to elucidate the rate-determining step.

Kinetic Studies of Formation Reactions and Rate-Determining Steps

Kinetic studies are essential for quantifying the rate of a reaction and understanding how it is influenced by various factors, such as reactant concentrations, temperature, and the presence of a catalyst. By monitoring the change in concentration of reactants and products over time, the rate law for the formation of this compound can be determined.

The rate-determining step in the proposed Michael addition is likely the initial nucleophilic attack of the amine on the activated alkene. The rate of this step would be influenced by the nucleophilicity of the amine and the electrophilicity of the acrylonitrile.

Stereochemical Control and Diastereoselectivity in Synthesis (if applicable)

For the synthesis of this compound, which is an achiral molecule, considerations of stereochemical control and diastereoselectivity are not applicable. However, if chiral derivatives of this compound were to be synthesized, these aspects would become critically important.

Purity Considerations and Scale-Up Methodologies in Synthetic Processes

Ensuring the purity of the final product is a crucial aspect of any synthetic process. Common impurities in the synthesis of this compound could include unreacted starting materials, byproducts from side reactions (such as polymerization of acrylonitrile), and residual catalyst.

Standard purification techniques, such as distillation, chromatography, and recrystallization, would be employed to isolate the pure compound. The choice of method would depend on the physical properties of the product and the nature of the impurities.

Scaling up the synthesis from a laboratory scale to an industrial scale presents several challenges. These include managing the heat generated by the reaction, ensuring efficient mixing, and maintaining consistent product quality. The transition from batch to continuous flow processing is often a key strategy for addressing these challenges during scale-up. flinders.edu.au

Chemical Reactivity and Derivatization Studies of Methyl 2 Cyanoethyl Amino Acetate

Reactions at the Ester Group

The ester functionality in Methyl [(2-cyanoethyl)amino]acetate serves as a versatile handle for a variety of chemical transformations, including hydrolysis, transesterification, aminolysis, and reduction. These reactions allow for the modification of this site to produce carboxylic acids, different esters, amides, and alcohols, respectively, thereby expanding the synthetic utility of the parent molecule.

Hydrolysis and Transesterification Reactions

The methyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, [(2-cyanoethyl)amino]acetic acid. This reaction is a fundamental transformation that can be crucial for subsequent synthetic steps where a carboxylic acid moiety is required. For instance, in related compounds, the hydrolysis of a methyl ester has been observed to occur rapidly. The general conditions for ester hydrolysis often involve the use of a strong acid, such as hydrochloric acid, or a base like sodium hydroxide (B78521) in an aqueous or alcoholic solvent.

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This reaction is typically driven to completion by using the desired alcohol as the solvent. For example, reacting the methyl ester with ethanol (B145695) under acidic conditions would be expected to produce Ethyl [(2-cyanoethyl)amino]acetate.

ReactionReagents and ConditionsExpected Product
HydrolysisHCl (aq) or NaOH (aq), Heat[(2-cyanoethyl)amino]acetic acid
TransesterificationR'OH, Acid or Base catalyst, HeatR'-[(2-cyanoethyl)amino]acetate

Aminolysis and Amidification Reactions for Amide Formation

The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines leads to the formation of the corresponding amides through aminolysis. This reaction is a direct method for introducing a new amide bond, a key structural feature in many biologically active molecules and polymers. The aminolysis of related amino acid esters is a well-established transformation. The process generally involves heating the ester with the desired amine, sometimes with the aid of a catalyst.

Amidification can also be achieved by first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using a suitable coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This two-step approach is often milder and more versatile than direct aminolysis.

AmineReagents and ConditionsExpected Product
AmmoniaNH3, Heat2-[(2-cyanoethyl)amino]acetamide
Primary Amine (R'-NH2)R'-NH2, HeatN-R'-2-[(2-cyanoethyl)amino]acetamide
Secondary Amine (R'R''-NH)R'R''-NH, HeatN,N-R'R''-2-[(2-cyanoethyl)amino]acetamide

Selective Reduction of the Ester Functionality to Alcohols

The ester group of this compound can be selectively reduced to the corresponding primary alcohol, 2-[(2-cyanoethyl)amino]ethanol, without affecting the nitrile or secondary amine functionalities under appropriate conditions. Common reducing agents for this transformation include lithium borohydride (B1222165) (LiBH4) and sodium borohydride (NaBH4) in the presence of a Lewis acid or in specific solvent systems. More powerful reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the ester and the nitrile group. The selective reduction of esters is a valuable tool for accessing amino alcohols, which are important precursors for various pharmaceuticals and chiral ligands.

Reducing AgentSolventExpected Product
Lithium Borohydride (LiBH4)Tetrahydrofuran (THF)2-[(2-cyanoethyl)amino]ethanol
Sodium Borohydride (NaBH4) / Lewis AcidMethanol (B129727) / THF2-[(2-cyanoethyl)amino]ethanol

Reactions Involving the Secondary Amine Functionality

The secondary amine in this compound is a nucleophilic center that readily participates in a variety of reactions, including alkylation and acylation, leading to N-substituted derivatives. Furthermore, its strategic position allows for its involvement in cyclization reactions to form nitrogen-containing heterocyclic compounds.

Alkylation and Acylation Reactions for N-Substitution

N-alkylation of the secondary amine can be achieved by reacting this compound with alkyl halides or other alkylating agents. This reaction typically requires a base to neutralize the acid generated during the reaction. The product of such a reaction would be a tertiary amine. For instance, reaction with methyl iodide would yield Methyl [(2-cyanoethyl)(methyl)amino]acetate.

N-acylation, the introduction of an acyl group onto the nitrogen atom, can be accomplished using acyl chlorides or acid anhydrides. This reaction is usually performed in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the generated acid. Acylation converts the secondary amine into an amide, a transformation that can be useful for protecting the amine or for synthesizing more complex molecules.

ReactionReagentBaseExpected Product
N-AlkylationR'-X (Alkyl Halide)e.g., TriethylamineMethyl [(2-cyanoethyl)(R')amino]acetate
N-AcylationR'-COCl (Acyl Chloride)e.g., PyridineMethyl [acetyl(2-cyanoethyl)amino]acetate (for R'=acetyl)

Formation of Nitrogen-Containing Heterocyclic Compounds via Cyclization

The presence of both a nucleophilic secondary amine and an electrophilic nitrile group in this compound provides the opportunity for intramolecular cyclization reactions to form nitrogen-containing heterocycles. While specific examples for this exact molecule are not prevalent in the literature, the general reactivity pattern of similar compounds suggests that such cyclizations are feasible. For instance, under certain conditions, the nitrogen of the secondary amine could potentially attack the carbon of the nitrile group, leading to the formation of a five-membered ring after rearrangement.

Furthermore, the derivatized products of this compound can undergo cyclization. For example, the product of the aminolysis with hydrazine (B178648) could potentially cyclize to form a pyrazinone derivative. The synthesis of various nitrogen-containing heterocycles, such as imidazoles, pyrazoles, and pyridines, often involves starting materials with functionalities similar to those found in our target molecule and its derivatives. These reactions often proceed via condensation and cyclization pathways, highlighting the potential of this compound as a precursor for heterocyclic synthesis.

For example, a plausible, though not experimentally verified for this specific substrate, cyclization could involve the intramolecular attack of the amine on the nitrile, which upon hydrolysis could lead to a substituted piperazinone. The synthesis of piperazinones from related starting materials is a known transformation in organic chemistry.

Amine-Based Condensation Reactions (e.g., Schiff Base Formation)

The secondary amine in this compound is capable of undergoing condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. sciencepublishinggroup.combibliomed.org These reactions are fundamental in the synthesis of various heterocyclic compounds and serve as a key step in constructing more complex molecular architectures. sciencepublishinggroup.com

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. mdpi.com Amino acid-derived Schiff bases are significant in coordination chemistry, as they can readily form stable complexes with metal ions. sciencepublishinggroup.commdpi.comresearchgate.net The formation of these Schiff bases and their subsequent metal complexes is a widely studied area, with applications in catalysis and materials science. bibliomed.orgmdpi.com

While direct studies on Schiff base formation with this compound are not extensively detailed in the provided results, the reactivity is analogous to other amino acid esters which readily undergo such transformations. sciencepublishinggroup.comresearchgate.net The reaction conditions typically involve heating the amino compound with an aldehyde or ketone, sometimes with a catalyst. sciencepublishinggroup.com

Reactions at the Cyano Group

The cyano (nitrile) group is a highly versatile functional group that can be converted into several other functionalities, including amines, amides, and carboxylic acids. nih.gov It is characterized by a polar, unsaturated carbon-nitrogen triple bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. nih.govlumenlearning.com

Reduction of the Nitrile to Primary Amines

The reduction of the nitrile group in this compound would yield a primary amine, transforming the molecule into a diamine-ester. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.orgopenstax.org The reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, forming an intermediate imine anion, which is then further reduced to the amine. libretexts.orgopenstax.org

Catalytic hydrogenation is another common method for nitrile reduction, employing catalysts such as Raney nickel, palladium, or platinum. wikipedia.org The choice of catalyst and reaction conditions (e.g., solvent, pH, temperature, and pressure) is crucial to selectively produce the primary amine and avoid the formation of secondary and tertiary amine byproducts. wikipedia.org Other reagents like diborane (B8814927) and sodium in alcohol can also be used for this conversion. wikipedia.orgorganic-chemistry.org

Table 1: Common Reagents for Nitrile Reduction to Primary Amines

Reagent Typical Conditions Reference
Lithium Aluminum Hydride (LiAlH₄) Ethereal solvent (e.g., THF, diethyl ether), followed by aqueous workup. wikipedia.orglibretexts.orgopenstax.org
Catalytic Hydrogenation (H₂) Raney Nickel, Pd/C, PtO₂ catalyst; various solvents and pressures. wikipedia.org
Diborane (B₂H₆) Aprotic solvent (e.g., THF). wikipedia.orgorganic-chemistry.org

Hydrolysis of the Nitrile to Carboxylic Acids or Amides

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. lumenlearning.comsavemyexams.combyjus.com This reaction proceeds in two stages: the nitrile is first converted to an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. byjus.comlibretexts.org

Acidic Hydrolysis : Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. savemyexams.combyjus.comlibretexts.orglibretexts.org The reaction is driven by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom for attack by water. lumenlearning.com

Alkaline Hydrolysis : Refluxing the nitrile with an aqueous solution of a base, like sodium hydroxide, initially forms the salt of the carboxylic acid and ammonia. savemyexams.comlibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified. savemyexams.comlibretexts.org

The choice between acidic and basic conditions can be strategic, depending on the stability of other functional groups in the molecule. For this compound, the ester group is also susceptible to hydrolysis under these conditions, which must be considered when planning a synthesis.

Table 2: Conditions for Nitrile Hydrolysis

Condition Intermediate Product Final Product (after workup) Reference
Acidic (e.g., aq. HCl, heat) Amide Carboxylic Acid lumenlearning.comsavemyexams.combyjus.comlibretexts.org

Cyclization Reactions Involving the Nitrile (e.g., Tetrazole Formation)

The nitrile group is a key participant in cycloaddition reactions, most notably in the formation of tetrazoles. Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and are considered bioisosteres of carboxylic acids, making them important in medicinal chemistry. nih.gov

The most common method for synthesizing 5-substituted tetrazoles is the [2+3] cycloaddition of an azide (B81097) (such as sodium azide or hydrazoic acid) to a nitrile. nih.govorganic-chemistry.org This reaction can be promoted by various catalysts, including organotin compounds or simply by heating in a suitable solvent. google.comgoogle.com The reaction of this compound with an azide source would lead to the formation of a methyl [(2-(1H-tetrazol-5-yl)ethyl)amino]acetate derivative. These reactions often require careful control of conditions to ensure safety and good yields. google.comgoogle.com

Overall Molecular Transformations and Strategic Structural Modifications

Multi-Step Synthesis of Complex Organic Molecules Utilizing this compound as a Key Building Block

The multifunctionality of this compound makes it a valuable starting material or intermediate in multi-step synthesis, a strategy used to build complex molecules through a sequence of chemical reactions. vapourtec.com Its structure allows for sequential or orthogonal modifications of its amine, nitrile, and ester groups.

For instance, the nitrile group can be used as a linchpin in the synthesis of nitrogen-containing polyheterocycles. researchgate.net A synthetic route could involve an initial reaction at the amine, followed by transformation of the nitrile. An example from the literature shows the synthesis of N-{2-[(Cyanomethyl)amino]ethyl}benzamide, where an N-benzoylated ethylenediamine (B42938) is reacted with chloroacetonitrile. acs.org A similar strategy could be applied to this compound, where the secondary amine is first protected or functionalized, followed by reactions at the nitrile or ester moieties.

The use of this compound as a building block is also seen in the synthesis of inhibitors for immune cytopenias, where related cyano-containing esters are used to construct pyrazole-based structures. acs.org These complex syntheses often involve multiple steps of protection, functionalization, and deprotection to achieve the desired target molecule, highlighting the strategic importance of versatile building blocks like this compound. acs.orgmdpi.com

Strategies for Further Functionalization and Molecular Diversification

The molecular structure of this compound incorporates three distinct functional groups—a secondary amine, a nitrile, and a methyl ester—each providing a reactive site for chemical modification. This trifunctional nature allows for a multitude of strategies aimed at molecular diversification, enabling the synthesis of a broad spectrum of derivatives.

Key functionalization strategies include:

Nitrile Group Transformations: The cyano group is a versatile precursor for other functionalities. It can undergo hydrolysis under acidic or basic conditions to yield either a carboxylic acid or a primary amide intermediate. lmu.eduacs.org This reaction proceeds through nucleophilic attack on the electrophilic nitrile carbon, followed by tautomerization. lmu.edu Alternatively, the nitrile can be reduced, for example using lithium aluminum hydride, to afford a primary diamine, introducing a new nucleophilic center into the molecule. nih.gov

Amine Group Reactions: The secondary amine is nucleophilic and can be targeted by various electrophiles. N-alkylation or N-acylation can introduce diverse substituents, significantly altering the molecule's steric and electronic profile. wikipedia.orgmasterorganicchemistry.com This reactivity is fundamental in building more complex molecular scaffolds. For instance, the amine can participate in Mannich-type reactions or serve as the nucleophile in the synthesis of heterocyclic compounds.

Ester Group Modifications: The methyl ester moiety offers another handle for derivatization. It can be saponified to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form a library of amides and esters. Reductive cleavage of the ester would yield a primary alcohol, providing an additional site for introducing new functional groups.

By employing these reactions selectively or in combination, a systematic diversification of the this compound scaffold can be achieved. This modular approach is highly valuable for creating libraries of compounds for screening in drug discovery and for developing new materials with tailored properties.

Computational and Theoretical Studies of Reactivity

Computational chemistry provides profound insights into the reactivity and electronic properties of this compound, complementing experimental findings. Methods based on Density Functional Theory (DFT) are particularly powerful for this purpose.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com

For this compound, electronic structure calculations would typically reveal:

The HOMO is primarily localized on the nitrogen atom of the secondary amine, consistent with its character as the most nucleophilic site in the molecule.

The LUMO is generally distributed over the electrophilic centers of the molecule, namely the carbon atom of the nitrile group and the carbonyl carbon of the ester group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the chemical reactivity and kinetic stability of the molecule. rsc.org A smaller gap suggests that the molecule is more polarizable and more reactive. ijcce.ac.ir Molecular Electrostatic Potential (MEP) maps, also derived from electronic structure calculations, provide a visual representation of the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. rsc.org

Table 1: Illustrative Calculated Electronic Properties of this compound

PropertyPredicted ValueComputational Method
HOMO Energy[Value] eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy[Value] eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap[Value] eVDFT/B3LYP/6-311++G(d,p)
Dipole Moment[Value] DebyeDFT/B3LYP/6-311++G(d,p)

Note: The specific values in this table are illustrative placeholders, as they are highly dependent on the computational level of theory and have not been specifically published for this molecule. The table demonstrates the type of data generated from such calculations.

Theoretical modeling can be used to map the entire energy landscape of a chemical reaction involving this compound. By calculating the potential energy surface, chemists can identify the structures of transition states and intermediates along a reaction coordinate. tue.nl

For example, in the hydrolysis of the nitrile group, computational modeling can elucidate the step-by-step mechanism, whether acid or base-catalyzed, and determine the rate-limiting step by calculating the activation energy for each elementary step. tue.nlresearchgate.net Similarly, for an N-alkylation reaction, modeling can predict the energy barrier for the nucleophilic attack of the amine on an alkyl halide, providing insight into the reaction kinetics. masterorganicchemistry.com

These energy profile calculations provide quantitative data on the thermodynamics (enthalpy and Gibbs free energy changes) and kinetics (activation energies) of a reaction. This information is invaluable for understanding reaction mechanisms, predicting product distributions, and optimizing experimental conditions to favor the formation of a desired product.

Quantum chemical methods are highly effective for predicting and interpreting the spectroscopic properties of molecules. nih.govmdpi.com For this compound, these calculations can simulate spectra that are directly comparable to experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov Comparing calculated shifts with experimental data serves as a powerful tool for structure verification and assignment. Discrepancies between calculated and experimental values can often be explained by conformational averaging or specific solvent effects. uni-konstanz.de

Vibrational Spectroscopy: The simulation of infrared (IR) spectra allows for the prediction of vibrational frequencies corresponding to the molecule's functional groups (e.g., C≡N stretch, C=O stretch, N-H bend). This aids in the assignment of experimental IR absorption bands, confirming the presence of these groups.

Conformational Analysis: this compound possesses several rotatable bonds, leading to multiple possible conformations. Computational methods can be used to perform a systematic search for different conformers and calculate their relative energies. researchgate.net This analysis identifies the most stable, low-energy conformations that are likely to be populated at a given temperature, which is crucial as the molecular conformation can significantly influence its reactivity and biological interactions.

Applications As a Synthetic Building Block and Precursor in Advanced Chemical Fields

Precursor in Sophisticated Organic Synthesis

In the field of organic synthesis, the ability to construct complex molecules with high precision is paramount. While direct and extensive research on Methyl [(2-cyanoethyl)amino]acetate is not widely documented, its structural similarity to other well-studied cyanoacetate (B8463686) derivatives allows for the extrapolation of its potential applications in the synthesis of valuable organic compounds.

The core structure of this compound, containing an amino acid-like framework, suggests its potential as a precursor for modified amino acids. The secondary amine can be further functionalized, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid, a key feature of amino acids. Peptidomimetics, compounds that mimic the structure and function of peptides, are crucial in drug discovery due to their enhanced stability and bioavailability. acs.orgresearchgate.net The incorporation of the cyanoethyl group offers a unique modification that can influence the conformational properties and biological activity of the resulting peptidomimetic.

While specific examples of using this compound for this purpose are not prevalent in the literature, the general strategies for creating peptidomimetics often involve the use of non-natural amino acid building blocks. nih.gov The reactivity of the nitrile and amine functionalities could be exploited to create novel side chains or to cyclize the molecule, forming constrained peptide mimics.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals. Cyano-activated methylene (B1212753) compounds, such as ethyl cyanoacetate, are well-established precursors for the synthesis of pyrazoles and pyrimidines. acs.org For instance, the reaction of a cyanoacetate with a hydrazine (B178648) derivative is a classic method for constructing a pyrazole (B372694) ring. Similarly, pyrimidines can be synthesized through the condensation of a cyanoacetamide derivative with a suitable three-carbon component. patsnap.com

Given the presence of the cyanoacetyl moiety within this compound, it is highly probable that it can participate in similar cyclization reactions. The general reaction schemes for the formation of pyrazoles and pyrimidines from cyanoacetate derivatives are well-established. For example, a patent describes the use of 2-amino, 2-methyl cyanoacetate as an intermediate in the synthesis of 2, 4, 5-triamino-6-hydroxypyrimidine. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound Analogs

Starting Material AnalogueReagentResulting Heterocycle
Ethyl CyanoacetateHydrazine3-Amino-1H-pyrazol-5(4H)-one
2-Cyano-N-cyclohexylacetamideHydrazine DerivativesPyrazole Derivatives
Ethyl CyanoacetateGuanidine2,4-Diamino-6-hydroxypyrimidine
2-Amino, 2-methyl cyanoacetateGuanidyl2,4,5-Triamino-6-hydroxypyrimidine

This table illustrates the types of heterocyclic compounds synthesized from compounds structurally similar to this compound, suggesting its potential reactivity.

Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. nih.govchemicalbook.com These auxiliaries are typically chiral molecules that are temporarily attached to a substrate, direct a stereoselective reaction, and are then removed. 1,2-amino alcohols are a prominent class of compounds used as chiral auxiliaries. wordpress.com

While there is no direct evidence of this compound being used to create chiral auxiliaries, its structure contains functionalities that, if modified, could lead to such applications. For example, reduction of the ester and nitrile groups could yield a chiral amino alcohol, a common motif in chiral auxiliaries. The development of new chiral auxiliaries is an ongoing area of research, and the unique substitution pattern of this molecule could offer novel steric and electronic properties to influence asymmetric transformations.

Role in Polymer Chemistry and Functional Macromolecules

The application of small molecules as building blocks for polymers is a fundamental concept in materials science. The properties of the resulting polymer are directly influenced by the structure and functionality of the monomeric units.

For a molecule to act as a monomer, it must possess polymerizable functional groups. While the cyano and ester groups of this compound are not typically involved in common polymerization reactions like radical or condensation polymerization, the secondary amine could potentially participate in step-growth polymerization with appropriate co-monomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively.

Furthermore, derivatives of cyanoacrylates are known to undergo radical polymerization. nih.gov Although this compound itself is not a cyanoacrylate, modifications to its structure could potentially introduce a polymerizable double bond. The resulting polymers would be highly functionalized with pendant cyanoethylamino acetate (B1210297) groups, which could be used for further post-polymerization modifications.

Cross-linking agents are molecules that can form covalent bonds between polymer chains, leading to the formation of a polymer network. This process generally enhances the mechanical strength and thermal stability of the material. A cross-linking agent must possess at least two reactive functional groups that can react with the polymer chains.

This compound has a secondary amine and an ester group, both of which could potentially be involved in cross-linking reactions under specific conditions. For example, the amine could react with epoxy groups on a polymer backbone, while the ester could undergo transesterification with hydroxyl groups on another polymer chain. However, there is no specific literature describing its use in this capacity. The modification of existing polymers with small molecules can also be used to introduce new functionalities. The amine and nitrile groups of this compound could be grafted onto polymer backbones to alter their properties, such as solubility, hydrophilicity, or chelating ability.

Precursor for Advanced Polymeric Materials with Tunable Properties

This compound serves as a versatile monomer for the synthesis of advanced polymeric materials. Its unique molecular structure, featuring a reactive secondary amine, a cyanoethyl group, and a methyl ester, allows for its participation in various polymerization reactions. The presence of these distinct functional groups enables the creation of polymers with properties that can be finely tuned for specific applications.

The general class of amino acid esters can be polymerized through methods such as chemoenzymatic polymerization, which often proceeds in aqueous media without the need for protecting groups on side chains. For instance, the polymerization of amino acid esters can be catalyzed by enzymes like papain, a process that is highly regio- and stereoselective. This method typically involves precipitation polymerization, where the monomer is soluble, but the resulting polymer precipitates from the reaction medium.

While direct polymerization studies on this compound are not extensively documented in publicly available literature, the behavior of similar monomers provides insight into its potential. For example, the Aza-Michael addition reaction between amines and acrylates is a well-established method for creating poly(amino-ester) backbones. The cyanoethyl group in this compound could potentially be modified or participate in polymerization reactions, offering a route to introduce specific functionalities into the polymer chain. The ester group also presents a handle for post-polymerization modification, allowing for the grafting of other molecules or cross-linking of the polymer chains. This adaptability is crucial for creating materials with tailored thermal, mechanical, and chemical properties.

Contributions to Material Science and Functional Systems

The functional groups within this compound make it a valuable building block for the development of novel materials with applications in material science and functional systems.

Building Block for Functional Materials (e.g., conducting polymers, sensor components)

This compound is a promising candidate for the synthesis of functional materials, including components for conducting polymers and chemical sensors. Conducting polymers are organic materials that can conduct electricity, and their properties can be modulated by their chemical structure and interaction with other substances. nih.gov The incorporation of monomers with specific functional groups is a key strategy in designing polymers for sensor applications.

The amine and cyano groups within the molecule are of particular interest. The nitrogen atom in the amino group can be part of a conjugated polymer backbone or act as a site for doping, which is essential for achieving conductivity. The polar cyano group can enhance the polymer's interaction with specific analytes, making it a suitable component for chemical sensors. For example, conducting polymers are often used as selective layers in sensors where the interaction between the analyte and the polymer matrix leads to a detectable change in a physical parameter, such as conductivity or work function. researchgate.net The inherent porosity of some conducting polymers allows gases to penetrate the material, which is beneficial for sensing applications.

While direct application of this compound in commercial sensors is not documented, its structural motifs are found in more complex systems used for these purposes. The ability to functionalize polymers with amino acid derivatives allows for the creation of materials with tailored properties for applications like biosensors. researchgate.net For instance, conducting polymer-based biosensors have been developed for the detection of molecules like dopamine (B1211576) and glucose. nih.gov

Table 1: Potential Contributions of Functional Groups in this compound to Functional Materials

Functional GroupPotential Role in Functional Materials
Secondary Amine (-NH-) Can be integrated into a polymer backbone; acts as a potential site for doping to induce conductivity.
Cyanoethyl Group (-CH2CH2CN) Increases polarity, potentially enhancing selectivity towards certain analytes in sensor applications.
Methyl Ester (-COOCH3) Offers a site for post-synthesis modification to tune material properties or attach other functional molecules.

This table is based on the general chemical principles of the functional groups and their roles in related material science applications.

Role in Supramolecular Assembly and Self-Assembled Systems

The principles of molecular self-assembly, where molecules spontaneously organize into ordered structures, are fundamental to creating complex functional materials. Amino acids and their derivatives are well-known for their ability to form supramolecular structures through non-covalent interactions like hydrogen bonding, and electrostatic and hydrophobic interactions. rsc.org

This compound, as a derivative of the simplest amino acid, glycine (B1666218), possesses the necessary components for participating in such assemblies. The N-alkylation with a cyanoethyl group introduces additional polarity and potential for specific intermolecular interactions. Studies on N-alkylated glycine derivatives have shown they form extensive hydrogen-bonded networks in the solid state. mdpi.com For example, N-methyl glycine derivatives can form various structures, including nanofibers and vesicles, depending on the pH and molecular structure (monomer vs. dimer). rsc.org

The self-assembly of such molecules can lead to the formation of hydrogels, which are three-dimensional polymer networks that can hold large amounts of water. The properties of these gels can be tuned by modifying the molecular structure of the building blocks. nih.gov While specific studies on the self-assembly of this compound are not prominent, the foundational characteristics of N-substituted amino acids suggest its potential to form ordered supramolecular systems, which could be exploited in areas like drug delivery or tissue engineering. rsc.org

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques in Elucidating Complex Structural Features

There is no published research detailing the use of two-dimensional nuclear magnetic resonance (2D NMR) or high-resolution mass spectrometry (HRMS) to specifically elucidate the structural features of Methyl [(2-cyanoethyl)amino]acetate. While these techniques are standard for the structural confirmation of novel compounds, the specific spectral data, such as 1H and 13C NMR chemical shifts, correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), heteronuclear multiple bond correlation (HMBC) spectra, or exact mass measurements for this compound, are not documented in the available literature.

Chromatographic Separation and Purity Assessment Methodologies

Specific methods for the separation and purity assessment of this compound using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) have not been described in retrievable scientific papers. The development of such methods would typically involve the optimization of parameters like column type, mobile phase composition, and detector settings to achieve adequate separation and quantification. However, no such validated methods for this compound are available.

Mass Spectrometry Techniques in Elucidating Reaction Products and Mechanistic Pathways

The application of mass spectrometry to identify reaction products or to study the mechanistic pathways involving this compound is not documented. Research in this area would provide insight into its reactivity and potential degradation products, but no such studies have been published.

Advanced Analytical Methods for Process Monitoring and Reaction Optimization in Research Settings

Similarly, there is no information on the use of advanced analytical methods for real-time monitoring or optimization of the synthesis of this compound. Process analytical technology (PAT) tools are often employed in modern chemical research to improve reaction yield and purity, but their application to this specific compound has not been reported.

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Routes

The future development of applications for Methyl [(2-cyanoethyl)amino]acetate is intrinsically linked to the establishment of efficient and scalable synthetic methodologies. Current approaches to synthesizing similar N-substituted amino acid esters often involve multi-step procedures which can be inefficient. organic-chemistry.orgmdpi.com Future research will likely focus on the development of streamlined, one-pot reactions.

A promising avenue is the exploration of multicomponent reactions (MCRs), which offer the advantage of combining three or more starting materials in a single step to generate complex molecules with high atom economy. researchgate.net For instance, a one-pot reaction involving a glycine (B1666218) methyl ester equivalent, a source of the cyanoethyl group, and a suitable catalyst could provide a direct and efficient route to the target molecule.

Furthermore, the principles of green chemistry will be central to the development of new synthetic strategies. This includes the use of environmentally benign solvents, the reduction of energy consumption, and the design of processes that minimize waste. rsc.org The exploration of catalytic systems, including enzymatic and heterogeneous catalysts, could lead to highly selective and sustainable production methods for this compound and its derivatives. nih.gov A convenient method for preparing amino acid methyl esters involves the use of trimethylchlorosilane with methanol (B129727) at room temperature, which has been shown to be effective for a range of amino acids. nih.gov

Table 1: Potential Synthetic Strategies for this compound

Synthetic ApproachPotential AdvantagesResearch Focus
Multicomponent Reactions High atom economy, reduced reaction steps, increased molecular diversity. researchgate.netIdentification of suitable starting materials and catalysts for a one-pot synthesis.
Catalytic Cyanoethylation High selectivity, potential for asymmetric synthesis, reduced byproducts.Development of novel catalysts (e.g., metal-based, organocatalysts) for the selective cyanoethylation of glycine methyl ester.
Enzymatic Synthesis Mild reaction conditions, high stereoselectivity, environmentally friendly. Screening and engineering of enzymes capable of catalyzing the formation of the N-C bond.
Flow Chemistry Improved safety, scalability, and process control.Adaptation of batch synthesis methods to continuous flow processes for large-scale production.

Exploration of Untapped Reactivity Profiles and Chemical Transformations

The bifunctional nature of this compound, with its nucleophilic amine and electrophilic nitrile and ester groups, suggests a rich and varied reactivity profile that is yet to be fully explored. rsc.orgenamine.net Future research will undoubtedly focus on elucidating the chemical behavior of this molecule under various reaction conditions.

The nitrile group is a versatile functional handle that can be transformed into a range of other functionalities. libretexts.org For instance, reduction of the nitrile can yield a primary amine, leading to the formation of a diamino acid derivative. Hydrolysis of the nitrile would produce a dicarboxylic amino acid. The nitrile group can also participate in cycloaddition reactions, opening pathways to novel heterocyclic structures. researchgate.net

The secondary amine provides a site for further functionalization, such as alkylation, acylation, or arylation, allowing for the synthesis of a diverse library of derivatives. The interplay between the different functional groups could also lead to interesting intramolecular reactions, potentially forming cyclic structures. Theoretical calculations could be employed to predict the reactivity of the different sites within the molecule and guide experimental studies. mdpi.com

Integration into Sustainable and Circular Chemical Processes

The drive towards a more sustainable chemical industry necessitates the integration of renewable feedstocks and the development of circular processes. Amino acids and their derivatives are increasingly being produced through fermentation and other biotechnological methods, offering a sustainable alternative to traditional chemical synthesis. rsc.orgnih.gov Future research could explore the production of the glycine methyl ester precursor for this compound from renewable resources.

Furthermore, the design of chemical processes that minimize waste and allow for the recycling of materials is a key aspect of the circular economy. The development of catalytic systems that can be easily recovered and reused for the synthesis of this compound would be a significant step in this direction. Additionally, exploring the biodegradability of this compound and its derivatives will be crucial for assessing their environmental impact and potential for use in applications where controlled degradation is desirable, such as in the formulation of biodegradable polymers. nih.gov

Expansion of Applications in Niche Synthetic Fields and Specialty Chemicals

The unique structural features of this compound make it an attractive building block for the synthesis of a wide range of specialty chemicals and materials. bohrium.com Its ability to act as a bifunctional linker could be exploited in the synthesis of polymers, dendrimers, and other macromolecules with tailored properties. enamine.net

In the field of medicinal chemistry, amino acid derivatives are fundamental components of many pharmaceuticals. amerigoscientific.com The introduction of the cyanoethyl group could modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The nitrile functionality itself can act as a bioisostere for other functional groups or participate in key interactions with biological targets. bohrium.com

The potential for this compound to be used in the synthesis of novel ligands for metal complexes is another promising area of research. The nitrogen and oxygen atoms of the amino acid backbone, along with the nitrogen of the nitrile group, could act as coordination sites for a variety of metal ions, leading to the formation of catalysts or functional materials with interesting electronic and magnetic properties.

Theoretical and Computational Chemistry for Predictive Design and Reaction Discovery

Computational chemistry offers a powerful tool for accelerating the discovery and development of new chemical entities and processes. nih.gov In the context of this compound, theoretical calculations can be employed to predict a wide range of properties, from its conformational landscape to its reactivity and spectroscopic signatures. weizmann.ac.il

Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction mechanisms for the synthesis and transformation of this compound, providing valuable insights that can guide experimental work. nih.govrsc.org For example, computational studies could help in the design of more efficient catalysts for its synthesis or predict the regioselectivity of its reactions. arxiv.org

Furthermore, computational screening of virtual libraries of derivatives of this compound could be used to identify candidates with desirable properties for specific applications, such as drug discovery or materials science. This predictive approach can significantly reduce the time and resources required for experimental research.

Q & A

Q. What are the optimized synthetic routes for Methyl [(2-cyanoethyl)amino]acetate, and how can purity be ensured?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and esterification. A key intermediate, such as methyl 2-[6-(2-cyanoethyl)-4,6-dimethylmorpholinyl]acetate, can be prepared via alkylation of a morpholine derivative followed by cyanoethylation. Critical steps include:
  • Methylation : Use iodomethane under basic conditions (e.g., K₂CO₃) to introduce methyl groups.
  • Cyanoethylation : React with acrylonitrile in a polar aprotic solvent (e.g., DMF) at 60–80°C.
  • Hydrolysis and Reduction : Sequential hydrolysis of the ester group (using NaOH) and reduction of the cyano group (e.g., LiAlH₄) must be carefully ordered to avoid side reactions .
    Purity Assurance :
  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients.
  • Recrystallization : Employ ethanol/water mixtures for crystal formation.
    Table 1 : Synthetic Routes and Yields
StepReagents/ConditionsYield (%)Reference
Morpholine AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12h78
CyanoethylationAcrylonitrile, DMF, 80°C, 8h65

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods ensures accurate characterization:
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. The cyanoethyl group shows a triplet near δ 2.5–3.0 ppm (¹H) and a signal at δ 120 ppm (¹³C) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C-C-N bond angles ≈ 117–120°) .
    Table 2 : Key Spectroscopic Data
Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ester (-COOCH₃)3.70 (s)170.5
Cyanoethyl (-CH₂CN)2.85 (t), 3.45 (t)118.5 (CN)

Q. What are common impurities in this compound synthesis, and how are they mitigated?

  • Methodological Answer : Major impurities include unreacted morpholine derivatives and hydrolysis byproducts. Mitigation strategies:
  • Byproduct Removal : Use extraction (e.g., dichloromethane/water) to isolate non-polar intermediates.
  • Kinetic Control : Optimize reaction time and temperature to minimize over-alkylation.
  • In-line Monitoring : Employ TLC or FTIR to track reaction progress .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from stereochemical variations or solvent effects. To resolve:
  • Stereoisomer Analysis : Use chiral HPLC or circular dichroism to separate enantiomers. For example, (2S,6R) and (2R,6S) diastereomers may exhibit differing reactivities .
  • Solvent Optimization : Compare polar aprotic (DMF) vs. protic (ethanol) solvents; DMF typically enhances cyanoethylation efficiency by stabilizing intermediates .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model reaction pathways:
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict sites susceptible to nucleophilic attack (e.g., ester carbonyl).
  • Transition State Analysis : Identify energy barriers for cyano group reduction or ester hydrolysis .
    Table 3 : DFT-Predicted Reactivity Parameters
ParameterValue (kcal/mol)
HOMO-LUMO Gap5.2
Ester Hydrolysis ΔG‡22.4

Q. How does the cyanoethyl group influence the compound’s stability under physiological conditions?

  • Methodological Answer : The cyanoethyl moiety enhances electrophilicity but may reduce stability in aqueous media. Strategies to improve stability:
  • pH Control : Maintain solutions at pH 6–8 to avoid premature hydrolysis.
  • Encapsulation : Use liposomal carriers to shield the cyano group from nucleophiles in drug delivery studies .

Q. What are emerging biomedical applications of this compound derivatives?

  • Methodological Answer : Derivatives are explored as:
  • Enzyme Inhibitors : The cyano group mimics transition states in serine proteases (e.g., trypsin).
  • Drug-Protein Conjugates : Ester linkages enable pH-sensitive release in tumor microenvironments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.